molecular formula C22H19FO3 B11600261 5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11600261
M. Wt: 350.4 g/mol
InChI Key: LKSUZQVUAFFZMY-UHFFFAOYSA-N
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Description

5-Butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a 7H-furo[3,2-g]chromen-7-one core structure with substituents at positions 3, 5, and 9. The compound features a 4-fluorophenyl group at position 3, a butyl chain at position 5, and a methyl group at position 10. Furanocoumarins are known for diverse biological activities, including immunoproteasome inhibition, cytochrome P450 (CYP) modulation, and cytotoxic effects [[1]–[3], [10]].

Properties

Molecular Formula

C22H19FO3

Molecular Weight

350.4 g/mol

IUPAC Name

5-butyl-3-(4-fluorophenyl)-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H19FO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3

InChI Key

LKSUZQVUAFFZMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted furochromenones.

Scientific Research Applications

5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Alkyl Chain Variants at Position 5

The alkyl chain at position 5 significantly influences physicochemical and biological properties:

Compound Position 5 Substituent Molecular Weight Key Activity/Property Reference
5-Butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one Butyl (C₄H₉) 322.33 g/mol Not reported in evidence N/A
5-Ethyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one Ethyl (C₂H₅) 322.33 g/mol Commercial availability; research use
5-Propyl-3-(4-biphenylyl)-9-methyl-7H-furo[3,2-g]chromen-7-one Propyl (C₃H₇) 406.46 g/mol Structural analog with biphenyl

Key Findings :

  • Ethyl and propyl analogs are commercially available, suggesting their utility as intermediates for further modifications .

Comparison with Halogen-Substituted Phenyl Groups at Position 3

The halogen at the para position of the phenyl group modulates electronic and steric effects:

Compound Position 3 Substituent Molecular Weight Key Activity/Property Reference
This compound 4-Fluorophenyl 322.33 g/mol Fluorine’s electronegativity may enhance binding affinity N/A
5-Butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl 338.78 g/mol Increased steric bulk vs. fluorine
3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one Biphenyl 424.46 g/mol Enhanced π-π stacking interactions

Key Findings :

  • Fluorine’s small size and electronegativity optimize interactions with hydrophobic enzyme pockets, as seen in immunoproteasome inhibitors .

Comparison of Substituents at Position 9

The methyl group at position 9 contrasts with more complex substituents in related compounds:

Compound Position 9 Substituent Molecular Weight Key Activity/Property Reference
Target compound Methyl 322.33 g/mol Simplicity may limit cytotoxicity N/A
9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one Complex alkenyloxy 452.48 g/mol Moderate cytotoxicity (IC₅₀: 7.59 mg/mL)
Methoxsalen (9-Methoxy derivative) Methoxy 216.19 g/mol FDA-approved for vitiligo/psoriasis

Key Findings :

  • Simpler substituents (e.g., methyl) may reduce cytotoxicity compared to branched or oxygenated chains .
  • Methoxy groups (as in methoxsalen) are critical for UV-mediated therapeutic effects .

Physicochemical Properties and Structure-Activity Relationships (SAR)

  • Lipophilicity : Butyl and biphenyl groups increase logP values, favoring blood-brain barrier penetration but complicating aqueous formulation .
  • Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets .
  • Steric Effects : Bulky substituents (e.g., biphenyl) hinder binding to compact active sites, as observed in CYP3A4 inhibitors .

Biological Activity

5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one (CAS Number: 858742-45-7) is a synthetic compound belonging to the furochromene class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC27H22O3
Molecular Weight394.462 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point610.4 ± 43.0 °C at 760 mmHg
Flash Point323.0 ± 28.2 °C
LogP7.89

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within cells. Research indicates that compounds in the furochromene class can modulate several pathways, including:

  • Antioxidant Activity : Furochromenes have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The presence of a fluorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of furochromenes can inhibit the growth of various cancer cell lines. For instance, a study highlighted that similar compounds exhibited cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Neuroprotective Effects : Preliminary research suggests that furochromene derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.
  • Anti-inflammatory Properties : Compounds in this class have been observed to reduce inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MX-1), treatment with a related furochromene derivative resulted in a significant decrease in cell viability with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of furochromenes found that these compounds could significantly reduce the levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress, suggesting their potential role in preventing neurodegeneration.

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